molecular formula C13H14F2O3 B1326179 3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 884504-28-3

3',4'-Difluoro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1326179
CAS No.: 884504-28-3
M. Wt: 256.24 g/mol
InChI Key: WZYPVXLPRGTFTG-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H14F2O3 It is characterized by the presence of two fluorine atoms on the phenyl ring and a 1,3-dioxane ring attached to the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 3’,4’-difluorobenzaldehyde with 1,3-dioxane-2-carboxylic acid under acidic conditions to form the corresponding intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction using a suitable acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane.

Industrial Production Methods

Industrial production of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The 1,3-dioxane ring may contribute to the compound’s stability and solubility, facilitating its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone: Similar structure with fluorine atoms at different positions on the phenyl ring.

    3’,4’-Difluoro-3-(1,3-dioxolan-2-yl)propiophenone: Contains a 1,3-dioxolane ring instead of a 1,3-dioxane ring.

Uniqueness

3’,4’-Difluoro-3-(1,3-dioxan-2-yl)propiophenone is unique due to the specific positioning of the fluorine atoms and the presence of the 1,3-dioxane ring

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-3-2-9(8-11(10)15)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYPVXLPRGTFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645968
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-28-3
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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